molecular formula C10H14N2O2S B2398384 N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide CAS No. 724440-53-3

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide

Cat. No.: B2398384
CAS No.: 724440-53-3
M. Wt: 226.29
InChI Key: BNTAXTRCXZQQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features an indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The sulfonamide group attached to the indole ring enhances its chemical reactivity and potential biological activity .

Mechanism of Action

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2,3-dihydro-1H-indole-6-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    2,3-dihydro-1H-indole-6-sulfonamide: Lacks the ethyl group on the nitrogen atom.

    N-ethyl-1H-indole-6-sulfonamide: Similar structure but without the dihydro modification.

Uniqueness

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide is unique due to the presence of both the ethyl group and the dihydro modification, which can influence its chemical reactivity and biological activity. The combination of these structural features may enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-12-15(13,14)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11-12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTAXTRCXZQQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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